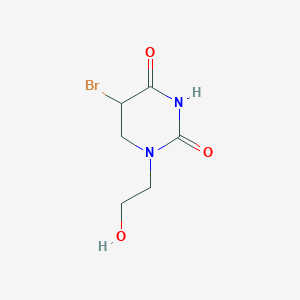
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that features a bromine atom, a hydroxyethyl group, and a diazinane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione typically involves the bromination of a precursor compound followed by the introduction of the hydroxyethyl group. One common method involves the reaction of 1,3-diazinane-2,4-dione with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom. Subsequently, the hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
5-Iodo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
1-(2-Hydroxyethyl)-1,3-diazinane-2,4-dione: Lacks the halogen atom.
Uniqueness
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can impart specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and other molecules.
Properties
Molecular Formula |
C6H9BrN2O3 |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O3/c7-4-3-9(1-2-10)6(12)8-5(4)11/h4,10H,1-3H2,(H,8,11,12) |
InChI Key |
HQXWRJDNICIXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
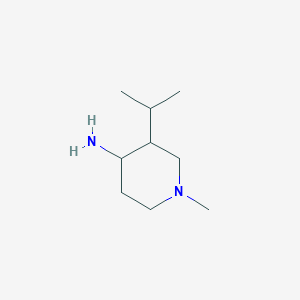
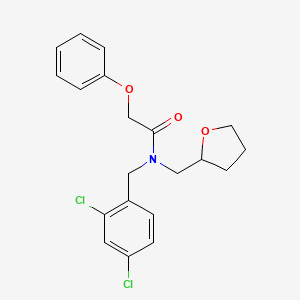
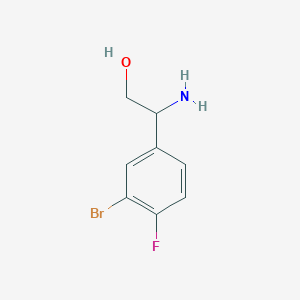

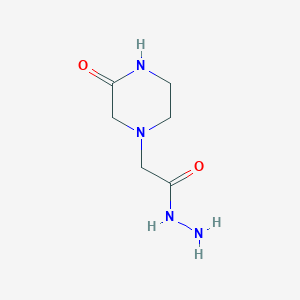



![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
